molecular formula C5H13NO2 B13899497 (2R)-3-methoxy-2-(methylamino)propan-1-ol

(2R)-3-methoxy-2-(methylamino)propan-1-ol

Cat. No.: B13899497
M. Wt: 119.16 g/mol
InChI Key: UXSUXFCHSYVBTR-RXMQYKEDSA-N
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Description

(2R)-3-methoxy-2-(methylamino)propan-1-ol is a chiral compound with significant applications in various fields of science and industry. It is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-methoxy-2-(methylamino)propan-1-ol typically involves the reductive amination of 1-hydroxy-1-phenylpropan-2-one with methylamine. This reaction is stereoselective and can be influenced by the choice of catalyst and reaction conditions. Supported platinum catalysts are often used, but they can deactivate rapidly, affecting the stereoselectivity of the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2R)-3-methoxy-2-(methylamino)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into simpler alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols .

Scientific Research Applications

(2R)-3-methoxy-2-(methylamino)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of (2R)-3-methoxy-2-(methylamino)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to fit into active sites of enzymes or receptors, influencing biochemical processes. Detailed studies on its binding affinity and interaction dynamics are essential to understand its effects .

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-(methylamino)propan-1-ol
  • 1-Propanol, 2-methyl-

Uniqueness

(2R)-3-methoxy-2-(methylamino)propan-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and interaction profiles compared to similar compounds. Its methoxy group and chiral center make it particularly valuable in asymmetric synthesis and chiral resolution processes .

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C5H13NO2

Molecular Weight

119.16 g/mol

IUPAC Name

(2R)-3-methoxy-2-(methylamino)propan-1-ol

InChI

InChI=1S/C5H13NO2/c1-6-5(3-7)4-8-2/h5-7H,3-4H2,1-2H3/t5-/m1/s1

InChI Key

UXSUXFCHSYVBTR-RXMQYKEDSA-N

Isomeric SMILES

CN[C@H](CO)COC

Canonical SMILES

CNC(CO)COC

Origin of Product

United States

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